REACTION_CXSMILES
|
C(O[CH:4]1[CH2:12][C:11]2[C:10](=[O:13])[CH2:9][CH2:8][CH2:7][C:6]=2O1)C.[CH2:14]([NH2:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[CH2:14]([N:21]1[C:6]2[CH2:7][CH2:8][CH2:9][C:10](=[O:13])[C:11]=2[CH:12]=[CH:4]1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1
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Name
|
|
Quantity
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182 mg
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Type
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reactant
|
Smiles
|
C(C)OC1OC=2CCCC(C2C1)=O
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Name
|
|
Quantity
|
1 mL
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Type
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reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Control Type
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UNSPECIFIED
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Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
The reaction mixture was purified by column chromatography on silica gel using
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Type
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ADDITION
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Details
|
a solvent mixture of ethyl acetate and n-hexane (1:1)
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Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1C=CC=2C(CCCC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 126 mg | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |